2-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CBMP, and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of CBMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CBMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. CBMP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CBMP has been shown to exhibit anti-inflammatory and analgesic effects in animal models. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. CBMP has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CBMP has several advantages for use in lab experiments, including its high potency and selectivity. This compound has also been shown to have low toxicity in animal models. However, CBMP has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
Future Directions
There are several future directions for research on CBMP. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the molecular targets of CBMP and its mechanism of action. Further studies are also needed to determine the potential therapeutic applications of CBMP in various diseases, including cancer and neurodegenerative disorders. Finally, research is needed to optimize the pharmacokinetic properties of CBMP, including its solubility and bioavailability.
Synthesis Methods
CBMP can be synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with 4-methoxyphenylhydrazine, followed by the reaction of the resulting intermediate with pyridine-3-carboxylic acid. Another method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylhydrazine, followed by the reaction of the resulting intermediate with pyridine-3-carboxylic acid.
Scientific Research Applications
CBMP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. CBMP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-15-8-6-13(7-9-15)17-10-11-18(22)21(20-17)12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMPDHLWXQXRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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